molecular formula C11H12N4O2 B15081134 ethyl (5-phenyl-1H-tetrazol-1-yl)acetate

ethyl (5-phenyl-1H-tetrazol-1-yl)acetate

Cat. No.: B15081134
M. Wt: 232.24 g/mol
InChI Key: WOZGQVHOQFTVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER is a synthetic organic compound that belongs to the tetrazole family Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER typically involves the reaction of ethyl bromoacetate with 5-phenyl-1H-tetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

5-Phenyl-1H-tetrazole+Ethyl bromoacetateBase, Solvent(5-Phenyl-tetrazol-1-yl)-acetic acid ethyl ester\text{5-Phenyl-1H-tetrazole} + \text{Ethyl bromoacetate} \xrightarrow{\text{Base, Solvent}} \text{(5-Phenyl-tetrazol-1-yl)-acetic acid ethyl ester} 5-Phenyl-1H-tetrazole+Ethyl bromoacetateBase, Solvent​(5-Phenyl-tetrazol-1-yl)-acetic acid ethyl ester

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: (5-Phenyl-tetrazol-1-yl)-acetic acid

    Reduction: (5-Phenyl-tetrazol-1-yl)-ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is a versatile moiety that can participate in various chemical transformations.

Biology

In biological research, this compound is studied for its potential as a bioisostere of carboxylic acids. Tetrazoles are known to mimic the properties of carboxylic acids, making them useful in drug design and development.

Medicine

In medicinal chemistry, (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER is explored for its potential therapeutic applications. Tetrazole derivatives have shown activities such as antibacterial, antifungal, and anti-inflammatory properties .

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by mimicking the structure of natural substrates or ligands.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: A precursor to (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER.

    Tetrazole: The parent compound of the tetrazole family.

    1H-Benzotriazole: Another nitrogen-rich heterocycle with similar applications.

Uniqueness

(5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity. The presence of the phenyl group also enhances its lipophilicity, making it more suitable for certain applications compared to other tetrazole derivatives .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl 2-(5-phenyltetrazol-1-yl)acetate

InChI

InChI=1S/C11H12N4O2/c1-2-17-10(16)8-15-11(12-13-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

WOZGQVHOQFTVOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=NN=N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.